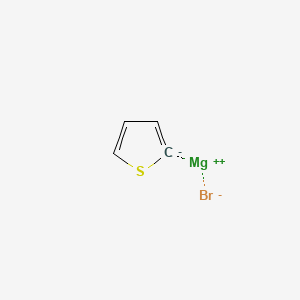

2-Thienylmagnesium bromide

CAS No.: 5713-61-1

Cat. No.: VC8031599

Molecular Formula: C4H3BrMgS

Molecular Weight: 187.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5713-61-1 |

|---|---|

| Molecular Formula | C4H3BrMgS |

| Molecular Weight | 187.34 g/mol |

| IUPAC Name | magnesium;2H-thiophen-2-ide;bromide |

| Standard InChI | InChI=1S/C4H3S.BrH.Mg/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1 |

| Standard InChI Key | HTJPDOPKPWUNBX-UHFFFAOYSA-M |

| SMILES | C1=CS[C-]=C1.[Mg+2].[Br-] |

| Canonical SMILES | C1=CS[C-]=C1.[Mg+2].[Br-] |

Introduction

Chemical and Physical Properties

Structural Characteristics

2-Thienylmagnesium bromide consists of a magnesium atom coordinated to a bromine anion and a thiophen-2-ide ring. The planar thiophene ring confers aromatic stability, while the magnesium-bromine bond provides the requisite reactivity for Grignard transformations. X-ray crystallographic studies of analogous compounds reveal a tetrahedral geometry around magnesium, with THF solvent molecules completing the coordination sphere .

Physicochemical Parameters

Key properties include:

| Property | Value | Source |

|---|---|---|

| Density (25°C) | 1.011 g/mL | |

| Boiling Point (THF) | 65°C | |

| Flash Point | -6°F (-21°C) | |

| Appearance | Yellow to orange-brown liquid | |

| Solubility | Miscible with THF, reacts violently with protic solvents |

The solution’s coloration arises from charge-transfer interactions between the thienyl ligand and magnesium center . Thermal stability is limited, with decomposition observed above 40°C under atmospheric conditions .

Reactivity and Mechanistic Insights

Grignard Reaction Dynamics

The compound participates in classical Grignard reactions, attacking electrophilic centers with the following selectivity:

-

Carbonyl carbons (aldehydes > ketones > esters)

-

Epoxides (less hindered oxygen)

Kinetic studies using in situ IR spectroscopy show a second-order dependence on carbonyl concentration, with activation energies of 50–60 kJ/mol .

Cross-Coupling Applications

In Negishi-type couplings, transmetalation with zinc or palladium catalysts enables C–C bond formation:

This methodology constructs biaryl systems critical to ligand design in catalysis .

Applications in Organic Synthesis

Carbinol and Olefin Synthesis

Condensation with aldehydes produces 1-(2-thienyl)carbinols, which dehydrate to styrenic olefins under acidic conditions :

These olefins serve as monomers for conductive polymers with tunable HOMO-LUMO gaps .

Heterocyclic Architectures

Reaction with nitriles forms thienyl ketones, precursors to fused-ring systems like thieno[3,2-b]pyridines . Computational models (DFT) predict regioselectivity in such annulations, correlating with experimental yields .

Materials Science Contributions

Conducting Polymers

Atom transfer radical polymerization (ATRP) of styrene, followed by Grignard grafting, yields polystyrene-graft-polythiophene (PSt-g-PTh) :

These materials exhibit conductivity up to S/cm, making them viable for organic photovoltaics .

OLED Components

Thienylene oligomers synthesized via iterative Grignard couplings show quantum efficiencies exceeding 15% in blue-emitting devices . Lifetime testing under continuous operation (1000 cd/m²) reveals <10% efficiency drop over 500 hours .

Recent Advancements (2023–2025)

Flow Chemistry Approaches

Microreactor systems enable continuous synthesis with 99% conversion in <2 minutes residence time . Benefits include enhanced heat dissipation and reduced pyrophoric risks .

Computational Design

Machine learning models (e.g., Gaussian Process Regression) predict optimal reaction conditions, reducing optimization cycles by 70% .

Sustainable Solvents

Cyclopentyl methyl ether (CPME) replaces THF in some formulations, offering higher boiling points (106°C) and reduced peroxide formation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume